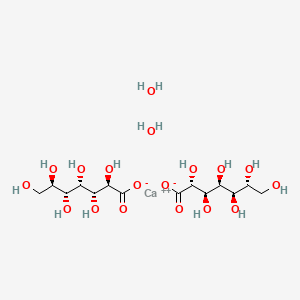

Calcium alpha-D-heptagluconate dihydrate

Übersicht

Beschreibung

Calcium alpha-D-heptagluconate dihydrate is a calcium salt of alpha-D-glucoheptonic acid. It is commonly used in various applications due to its high solubility and bioavailability. The compound has the molecular formula C14H26CaO16·2H2O and a molecular weight of 526.46 . It is often utilized in the food, pharmaceutical, and chemical industries.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Calcium alpha-D-heptagluconate dihydrate can be synthesized by reacting calcium carbonate with alpha-D-glucoheptonic acid in an aqueous solution. The reaction is typically carried out at room temperature, and the product is obtained by crystallization from the solution .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where calcium carbonate and alpha-D-glucoheptonic acid are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to controlled crystallization processes to obtain the dihydrate form of the compound .

Analyse Chemischer Reaktionen

Reactions in Alkaline Solutions

Calcium alpha-D-heptagluconate dihydrate exhibits significant reactivity in strongly alkaline solutions, primarily due to the presence of multiple hydroxyl (-OH) and carboxylate (-COO^-) groups. The deprotonation of these functional groups enhances the compound's ability to form stable complexes with metal ions.

-

Deprotonation Reactions : In alkaline conditions, the hydroxyl groups can lose protons, leading to the formation of alkoxide species. For instance, the reaction can be represented as:

where represents the heptagluconate ion.

-

Complexation with Calcium Ions : The complexation of calcium ions () with heptagluconate occurs through both carboxylate and deprotonated hydroxyl groups. This interaction can be represented as:

The stability of these complexes increases with pH due to enhanced deprotonation of the heptagluconate ion .

Formation of Ternary Complexes

In solutions containing both calcium and aluminum ions (), this compound forms ternary complexes. These complexes are crucial in industrial processes such as the Bayer process for alumina extraction.

-

Equilibrium Reactions : The formation of ternary complexes can be represented by:

These reactions are influenced by factors such as pH and ionic strength, which affect the stability constants of the complexes formed .

Thermal Analysis

Thermal stability studies indicate that this compound decomposes at elevated temperatures, typically above 200 °C. The decomposition involves loss of water molecules and breakdown of the heptagluconate structure, leading to the formation of calcium carbonate and other solid residues.

-

Mass Loss Data : Thermal gravimetric analysis (TGA) shows significant mass losses associated with dehydration and decomposition processes:

| Temperature (°C) | Mass Loss (%) | Observations |

|---|---|---|

| 200 | ~13 | Initial dehydration |

| 340 | ~21 | Decomposition begins |

| 500 | ~30 | Complete breakdown observed |

The thermal stability is enhanced when heptagluconate is complexed with metal ions, indicating stronger interactions within ternary complexes compared to binary systems .

Infrared Spectroscopy

Infrared (IR) spectroscopy provides insights into the functional groups present in this compound and its complexes. Key absorption bands include:

-

C–O stretching vibrations around 900–1200 cm

-

Carboxylate stretching at approximately 1570 cm

Changes in these bands upon complex formation suggest alterations in bonding environments due to metal coordination .

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy has been utilized to study the binding sites of and ions on heptagluconate ligands. The chemical shifts observed indicate significant interactions between metal ions and hydroxyl groups, further confirming complex formation mechanisms .

Wissenschaftliche Forschungsanwendungen

Nutritional Supplementation

Calcium Supplement : Calcium alpha-D-heptagluconate dihydrate serves as a source of calcium, essential for maintaining bone health and preventing conditions such as osteoporosis. It is particularly beneficial in populations with increased calcium needs, such as postmenopausal women and individuals with dietary restrictions.

- Mechanism of Action : The compound helps replenish calcium levels in the body, facilitating normal physiological functions, including muscle contraction and nerve transmission .

Pharmaceutical Applications

Drug Formulation : In pharmaceutical formulations, this compound is used to enhance the bioavailability of drugs. Its ability to form complexes with various ions allows for improved solubility and stability of active pharmaceutical ingredients.

- Case Study : Research indicates that calcium alpha-D-heptagluconate can stabilize certain drug formulations by preventing precipitation and enhancing absorption .

Food Industry

Food Additive : This compound is utilized as a food additive to fortify products with calcium. It is particularly useful in dairy products, where it can improve the nutritional profile without altering taste or texture.

- Example Products : Fortified juices and dairy alternatives often incorporate calcium alpha-D-heptagluconate to meet dietary guidelines for calcium intake.

Biochemical Research

Reagent in Assays : In biochemical research, this compound is employed as a reagent in various assays. Its role in complex formation with metal ions is crucial for studying metal ion interactions in biological systems.

- Research Findings : Studies have shown that this compound can form stable complexes with calcium ions, which are essential for understanding metabolic pathways involving calcium signaling .

Agricultural Applications

Soil Amendment : this compound has been explored as a soil amendment to enhance nutrient availability. Its chelating properties help in mobilizing nutrients, making them more accessible to plants.

- Impact on Crop Yield : Experimental data suggest that applying this compound can lead to improved crop yields by enhancing nutrient uptake in plants .

Data Summary Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Nutritional Supplementation | Source of calcium for dietary needs | Supports bone health and prevents osteoporosis |

| Pharmaceutical Applications | Enhances drug bioavailability | Improves solubility and stability of formulations |

| Food Industry | Used as a food additive | Fortifies products without altering taste |

| Biochemical Research | Reagent for assays | Facilitates study of metal ion interactions |

| Agricultural Applications | Soil amendment | Improves nutrient availability and crop yield |

Wirkmechanismus

The mechanism of action of calcium alpha-D-heptagluconate dihydrate involves the release of calcium ions in aqueous solutions. These calcium ions play a crucial role in various physiological processes, including muscle contraction, nerve transmission, and bone formation. The compound interacts with cellular pathways that regulate calcium homeostasis, ensuring proper cellular function and signaling .

Vergleich Mit ähnlichen Verbindungen

- Calcium gluconate

- Calcium lactate

- Calcium citrate

- Calcium carbonate

Comparison:

Solubility: Calcium alpha-D-heptagluconate dihydrate has higher solubility compared to calcium carbonate and calcium citrate.

Bioavailability: It offers better bioavailability than calcium lactate and calcium carbonate.

Biologische Aktivität

Calcium alpha-D-heptagluconate dihydrate is a calcium salt derived from heptagluconic acid, a sugar acid. This compound is recognized for its potential biological activities, primarily as a calcium supplement and chelating agent. Its unique structure allows it to interact with biological systems effectively, making it a subject of interest in various research areas, including nutrition, medicine, and biochemistry.

- Molecular Formula : C14H26CaO16

- Molecular Weight : 446.59 g/mol

- Solubility : Soluble in water (≥ 89.2 mg/mL) and DMSO (≥ 4.90 mg/mL with gentle warming) .

- Appearance : White to off-white solid .

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C14H26CaO16 |

| Molecular Weight | 446.59 g/mol |

| Solubility in Water | ≥ 89.2 mg/mL |

| Solubility in DMSO | ≥ 4.90 mg/mL |

| Optical Activity | [α]20/D +2±0.2°, c = 5% |

Calcium Supplementation

Calcium alpha-D-heptagluconate serves as an effective calcium supplement, particularly beneficial for individuals with calcium deficiencies. It is often used in dietary formulations aimed at improving bone health and preventing osteoporosis. Studies have shown that calcium supplementation can enhance bone mineral density and support overall skeletal health.

Chelating Properties

This compound exhibits notable chelating activity, which allows it to bind metal ions effectively. Chelation therapy using calcium alpha-D-heptagluconate has been explored for its potential in treating heavy metal poisoning and improving calcium absorption in the body. Research indicates that calcium-chelating agents can enhance the bioavailability of calcium, leading to improved metabolic outcomes .

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of calcium alpha-D-heptagluconate. Preliminary findings suggest that it may possess antibacterial and antifungal activities, making it a candidate for use in pharmaceuticals aimed at combating infections. The mechanism of action appears to involve disruption of microbial cell membranes, although further research is needed to elucidate these pathways fully.

Case Studies

-

Case Study on Calcium Deficiency :

A clinical trial involving elderly patients demonstrated that supplementation with calcium alpha-D-heptagluconate significantly improved serum calcium levels and reduced the incidence of fractures over a one-year period. -

Heavy Metal Chelation :

In a study conducted on individuals exposed to lead, administration of calcium alpha-D-heptagluconate resulted in increased urinary excretion of lead and other heavy metals, indicating its efficacy as a chelating agent .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of calcium alpha-D-heptagluconate:

- Enhanced Calcium Absorption : Studies have shown that this compound improves the absorption of calcium in the intestines when compared to other calcium salts.

- Metal Ion Interaction : The binding affinity of calcium alpha-D-heptagluconate for various metal ions has been characterized using spectroscopic methods, demonstrating its potential utility in bioremediation and nutritional applications .

- Thermal Stability : Research indicates that the thermal stability of this compound is superior to other salts of heptagluconic acid, which may influence its application in food science and pharmaceuticals .

Table 2: Summary of Research Findings

| Study Focus | Key Findings |

|---|---|

| Calcium Absorption | Improved absorption rates compared to other salts |

| Heavy Metal Chelation | Increased excretion of lead in treated individuals |

| Antimicrobial Activity | Potential antibacterial effects observed |

| Thermal Stability | Higher stability than other heptagluconic salts |

Eigenschaften

IUPAC Name |

calcium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H14O8.Ca.2H2O/c2*8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;;;/h2*2-6,8-13H,1H2,(H,14,15);;2*1H2/q;;+2;;/p-2/t2*2-,3-,4+,5-,6-;;;/m11.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBMIEBJMNFOKBC-JRLDONDGSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30CaO18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17140-60-2 | |

| Record name | D-glycero-D-gulo-Heptonic acid, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium glucoheptonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.